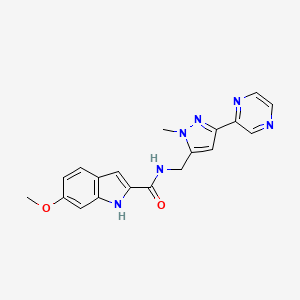
6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide (CAS Number: 2034288-68-9) is a compound of interest due to its potential therapeutic applications. Its structure comprises an indole moiety linked to a pyrazole derivative, which is known for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H18N6O2 with a molecular weight of 362.4 g/mol. The structure includes functional groups that are significant for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2034288-68-9 |
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar or enhanced anti-inflammatory effects.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, showing promising results. For example, certain pyrazole compounds demonstrated effective inhibition against E. coli and S. aureus, indicating that modifications in the pyrazole structure can enhance antibacterial activity .
Anticancer Properties
The indole and pyrazole moieties are often associated with anticancer activities. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation based on structural analogies.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress, a contributor to inflammation and cancer progression .
- Targeting Kinase Activity : Some pyrazole-containing compounds have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer growth and metastasis .
Case Studies and Experimental Findings
Several studies have explored the biological activities of similar compounds, providing insights into their potential therapeutic effects:
- Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit TNF-α and IL-6 production in vitro, demonstrating significant anti-inflammatory potential comparable to established drugs .
- Antimicrobial Testing : Research on novel pyrazole derivatives showed effective bactericidal activity against pathogenic strains, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .
- Cancer Cell Line Studies : Investigations into related indole-pyrazole compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar anticancer effects .
Properties
IUPAC Name |
6-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-25-13(8-16(24-25)18-11-20-5-6-21-18)10-22-19(26)17-7-12-3-4-14(27-2)9-15(12)23-17/h3-9,11,23H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIVDBQCFYGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














